4-(3-Aminoprop-1-yl)aminoquinoline

説明

BenchChem offers high-quality 4-(3-Aminoprop-1-yl)aminoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Aminoprop-1-yl)aminoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

75090-53-8 |

|---|---|

分子式 |

C12H15N3 |

分子量 |

201.27 g/mol |

IUPAC名 |

N'-quinolin-4-ylpropane-1,3-diamine |

InChI |

InChI=1S/C12H15N3/c13-7-3-8-14-12-6-9-15-11-5-2-1-4-10(11)12/h1-2,4-6,9H,3,7-8,13H2,(H,14,15) |

InChIキー |

CYDKFQOINLSDGY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC=N2)NCCCN |

正規SMILES |

C1=CC=C2C(=C1)C(=CC=N2)NCCCN |

製品の起源 |

United States |

A Technical Guide to N'-(Quinolin-4-yl)propane-1,3-diamine: Synthesis, Mechanism, and Therapeutic Potential

Abstract: The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, historically significant for its role in the development of pivotal antimalarial drugs.[1][2] This technical guide provides an in-depth analysis of a specific derivative, N'-(Quinolin-4-yl)propane-1,3-diamine. We will explore its chemical identity, a robust synthetic methodology, and its established mechanism of action within the context of antimalarial activity. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the compound's structure-activity relationships and its potential as a building block for next-generation therapeutics targeting malaria and other diseases.

Chemical Identity and Physicochemical Properties

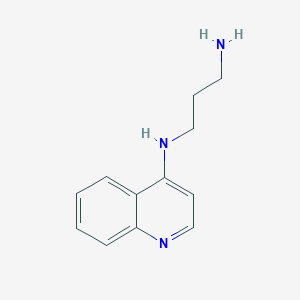

The formal IUPAC name for the compound "4-(3-Aminoprop-1-yl)aminoquinoline" is N'-(Quinolin-4-yl)propane-1,3-diamine . This nomenclature precisely defines the connectivity of the propane-1,3-diamine side chain to the C4 position of the quinoline ring system.

Chemical Structure and Identifiers

The structure consists of a planar, aromatic quinoline ring system linked via a secondary amine to a flexible three-carbon diamine chain. This combination of a hydrophobic core and a basic side chain is a classic pharmacophore for drugs that accumulate in acidic organelles, a key aspect of its biological activity.

Caption: Chemical structure of N'-(Quinolin-4-yl)propane-1,3-diamine.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | N'-(Quinolin-4-yl)propane-1,3-diamine |

| Synonyms | 4-(3-Aminopropylamino)quinoline, N1-(Quinolin-4-yl)propane-1,3-diamine |

| Molecular Formula | C₁₂H₁₅N₃ |

| Molecular Weight | 201.27 g/mol |

| SMILES | C1=CC=C2C(=C1)C=CN=C2NCCCN |

| InChI Key | BQJCRWCCYRWTKL-UHFFFAOYSA-N |

Physicochemical Considerations

The physicochemical properties of N'-(Quinolin-4-yl)propane-1,3-diamine are dictated by its two key structural components:

-

Quinoline Ring: This large, aromatic system imparts significant hydrophobicity (lipophilicity) to the molecule, which is crucial for its ability to cross cell membranes, including those of the host erythrocyte and the malaria parasite.

-

Propane-1,3-diamine Side Chain: This chain contains two basic nitrogen atoms. At physiological pH, these amines will be protonated, rendering the side chain highly hydrophilic and positively charged. This diprotic basicity is fundamental to its mechanism of action, driving its accumulation in the acidic digestive vacuole of the parasite.

The balance between the lipophilic ring and the hydrophilic, charged side chain is critical for its biological activity, governing its absorption, distribution, and cellular uptake.

Synthesis and Characterization

The synthesis of 4-aminoquinoline derivatives is a well-established process in medicinal chemistry. The most direct and common method for preparing N'-(Quinolin-4-yl)propane-1,3-diamine is through a nucleophilic aromatic substitution (SₙAr) reaction.

Synthetic Workflow

This synthesis involves the displacement of a suitable leaving group, typically a halide, from the 4-position of the quinoline ring by the primary amine of propane-1,3-diamine. Using 4-chloroquinoline as the starting material is a standard and efficient approach.

Caption: General workflow for the synthesis of N'-(Quinolin-4-yl)propane-1,3-diamine.

Experimental Protocol

The following protocol is a representative procedure adapted from established methods for similar 4-aminoquinoline syntheses.[3]

Objective: To synthesize N'-(Quinolin-4-yl)propane-1,3-diamine from 4-chloroquinoline.

Materials:

-

4-Chloroquinoline (1.0 eq)

-

Propane-1,3-diamine (5.0 eq, used in excess to act as both reactant and base)[4]

-

Ethanol (or 2-Ethoxyethanol for higher temperature)

-

Dichloromethane (DCM) for extraction

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-chloroquinoline (1.0 eq) and ethanol.

-

Reagent Addition: Add propane-1,3-diamine (5.0 eq) to the flask. The large excess minimizes the formation of the bis-substituted product and neutralizes the HCl generated during the reaction.

-

Reflux: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality Insight: The elevated temperature is necessary to overcome the activation energy of the SₙAr reaction, as the C-Cl bond on the electron-deficient quinoline ring requires energy to be broken by the amine nucleophile.

-

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess propane-1,3-diamine under reduced pressure.

-

Aqueous Workup: Dissolve the resulting residue in DCM and wash with a saturated sodium bicarbonate solution to remove any remaining HCl salts. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of DCM/Methanol (with 1% triethylamine to prevent the product from sticking to the acidic silica) to afford the pure N'-(Quinolin-4-yl)propane-1,3-diamine.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the aromatic quinoline protons and the aliphatic protons of the diamine chain.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition of the synthesized compound.

Mechanism of Action and Applications in Drug Discovery

The 4-aminoquinoline class of molecules is renowned for its potent antimalarial activity.[2][5] The primary mechanism targets the parasite Plasmodium falciparum during its life stage inside human red blood cells.

Antimalarial Mechanism: Inhibition of Hemozoin Biocrystallization

-

Parasitic Digestion: The parasite resides in an acidic (pH 4.5-5.0) digestive vacuole where it digests host hemoglobin as a source of amino acids.[1]

-

Toxic Heme Release: This digestion process releases large quantities of toxic free heme (ferriprotoporphyrin IX).

-

Detoxification: To protect itself, the parasite polymerizes the toxic heme into an inert, insoluble crystal called hemozoin (the "malaria pigment").

-

Drug Action: As a weak base, N'-(Quinolin-4-yl)propane-1,3-diamine becomes protonated and trapped within the acidic digestive vacuole, reaching concentrations thousands of times higher than in the surrounding plasma.[6] Here, it caps the growing hemozoin crystal, preventing further polymerization.

-

Parasite Death: The buildup of toxic, unpolymerized heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[1][6]

Caption: Mechanism of 4-aminoquinoline (4-AQ) antimalarial activity.

Broader Therapeutic Potential

While its primary application is in antimalarial research, the 4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities.[7] Derivatives have been investigated for:

-

Anticancer Activity: Due to their ability to accumulate in acidic lysosomes, disrupting autophagy, which is a survival mechanism for many cancer cells.[7]

-

Antiviral and Anti-inflammatory Properties: As exemplified by the clinical use of hydroxychloroquine.[7][8]

-

Antibacterial and Antifungal Agents: The scaffold has shown promise in the development of new antimicrobial drugs.[7][9]

N'-(Quinolin-4-yl)propane-1,3-diamine serves as a valuable starting point or fragment for creating novel derivatives. The terminal primary amine provides a reactive handle for further chemical modification, allowing for the attachment of other pharmacophores to develop hybrid drugs with potentially enhanced or dual activities.

Conclusion

N'-(Quinolin-4-yl)propane-1,3-diamine is a chemically tractable and biologically significant molecule. It embodies the key structural features responsible for the potent antimalarial activity of the 4-aminoquinoline class. An understanding of its synthesis via nucleophilic aromatic substitution and its mechanism of action centered on the inhibition of hemozoin formation provides a solid foundation for its use in drug discovery. For researchers in the field, this compound represents not only a tool for studying parasitic resistance but also a versatile scaffold for the rational design of new therapeutic agents to combat malaria and other global health challenges.

References

- BenchChem. Discovery and history of 4-aminoquinoline compounds in medicinal chemistry.

- Romero, A. H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.

-

Juhari, M. A. K., et al. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry. Available from: [Link]

-

PubChem. N-Benzo(g)quinolin-4-yl-N'-phenylpropane-1,3-diamine. National Center for Biotechnology Information. Available from: [Link]

-

Linares, M., et al. (2025). Discovery of Amodiachins, a Novel Class of 4-Aminoquinoline Antimalarials Active against Multidrug-Resistant Plasmodium falciparum. Journal of Medicinal Chemistry. Available from: [Link]

-

Kumawat, M. K., et al. (2023). 4-Aminoquinolines as Antimalarial Agents: Review of A Medicinal Chemistry Perspective. International Journal of Life Science and Pharma Research. Available from: [Link]

-

ResearchGate. (a) Synthesis of N1-(7-chloroquinolin-4-yl)propane-1,3-diamine. Available from: [Link]

-

PubChemLite. 1,3-propanediamine, n,n-dimethyl-n'-(2-(tribromomethyl)-4-quinolinyl)-, monohydrochloride. University of Luxembourg. Available from: [Link]

-

PubChem. 4-(3-Aminopropoxy)-8-({[4-(3-Aminopropoxy)-8-({[4-(3-Aminopropoxy)-8-({[4-(3-Aminopropoxy)-8-Nitroquinolin-2-Yl]carbonyl}amino)quinolin-2-Yl]carbonyl}amino)quinolin-2-Yl]carbonyl}amino)quinoline-2-Carboxylic Acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. N-(7-Chloroquinolin-4-yl)propane-1,3-diamine. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. 4-Aminoquinoline. Available from: [Link]

-

MCE. N,N-Dimethyl-N'-(3-nitro-quinolin-4-yl)-propane-1,3-diamine. MedChemExpress. Available from: [Link]

-

The Royal Society of Chemistry. Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides. Available from: [Link]

-

Organic Chemistry Portal. One-Pot Synthesis of Quinolin-4(1H)-one Derivatives by a Sequential Michael Addition-Elimination/Palladium-Catalyzed Buchwald-Hartwig Amination Reaction. Available from: [Link]

-

Mokrov, G. V., et al. (2025). Synthesis and Cardiotropic Activity of N,N′-Diarylpropane-1,3-Diamines. Pharmaceutical Chemistry Journal. Available from: [Link]

-

ResearchGate. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Available from: [Link]

-

FooDB. Showing Compound propane-1,3-diamine (FDB031131). Available from: [Link]

- Google Patents. Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process.

-

SciSpace. Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium. Available from: [Link]

-

MDPI. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Available from: [Link]

-

Xi'an Harmonious Natural Biotechnology Co., Ltd. CAS 900-69-5 pectin powder. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Showing Compound propane-1,3-diamine (FDB031131) - FooDB [foodb.ca]

- 5. ijlpr.com [ijlpr.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Technical Whitepaper: Physicochemical Profiling and Experimental Methodologies for 4-(3-Aminoprop-1-yl)aminoquinoline

Executive Summary

4-(3-Aminoprop-1-yl)aminoquinoline (systematically named N-(quinolin-4-yl)propane-1,3-diamine) is a fundamental pharmacophore in antimalarial drug discovery. Serving as the core structural motif for numerous next-generation antimalarials—including bisquinolines like piperaquine and 1,4-bis(3-aminopropyl)piperazine derivatives[1][2]—this compound exhibits unique acid-base properties that dictate its pharmacokinetic distribution and pharmacodynamic efficacy. This guide provides an in-depth technical analysis of its physicochemical properties, chemical synthesis, and analytical validation workflows.

Physicochemical Properties & Causality

The efficacy of 4-aminoquinoline derivatives is intrinsically linked to their physicochemical parameters, specifically their lipophilicity (LogP) and acid dissociation constants (pKa)[1].

Table 1: Key Physicochemical Parameters

| Parameter | Value | Causality / Structural Significance |

| Molecular Formula | C₁₂H₁₅N₃ | Core scaffold for extensive derivatization. |

| Molecular Weight | 201.27 g/mol | Low MW allows for bulky functionalization without violating Lipinski's Rule of 5. |

| pKa₁ (Quinoline N) | ~8.4 | Dictates the protonation state in the acidic digestive vacuole (pH 4.5). |

| pKa₂ (Primary Amine) | ~10.2 | Ensures the molecule is monoprotonated at physiological pH (7.4), balancing solubility and membrane permeability. |

| LogP (Octanol/Water) | ~1.5 | Lower lipophilicity compared to chloroquine (LogP 4.6), reducing off-target toxicity while maintaining efficacy. |

| TPSA | ~50.0 Ų | Optimal topological polar surface area for intracellular membrane traversal. |

The Causality of pH-Trapping

The diprotic nature of 4-(3-Aminoprop-1-yl)aminoquinoline is a self-validating evolutionary design in medicinal chemistry. At the physiological pH of the bloodstream (7.4), the primary amine (pKa ~10.2) is protonated, while the quinoline nitrogen (pKa ~8.4) remains largely unprotonated. This monoprotonated state provides sufficient lipophilicity for the molecule to passively diffuse across the parasite's lipid bilayer. Upon entering the Plasmodium digestive vacuole—a highly acidic compartment (pH ~4.5–5.0)—both basic centers become fully protonated. The resulting dicationic species is highly hydrophilic and membrane-impermeable, leading to a massive intracellular accumulation known as "pH-trapping"[1].

Chemical Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-(3-Aminoprop-1-yl)aminoquinoline is typically achieved via an SNAr reaction between 4-chloroquinoline and an excess of propane-1,3-diamine[3][4].

Causality of Experimental Choices

-

Reagent Stoichiometry: A massive excess (5 to 10 equivalents) of propane-1,3-diamine is utilized. This statistical bias is critical to prevent the formation of bis-substituted dimers (e.g., two quinoline rings bridged by one diamine chain)[3].

-

Solvent & Temperature: N-Methyl-2-pyrrolidone (NMP) is selected as a high-boiling, polar aprotic solvent to stabilize the highly polar Meisenheimer complex intermediate formed during the SNAr transition state at 140 °C[3].

-

Base Scavenger: Potassium carbonate (K₂CO₃) or triethylamine (TEA) is added to neutralize the HCl byproduct, ensuring the aliphatic amine remains nucleophilic[3].

Step-by-Step Methodology

-

Preparation: In a dry, round-bottom flask equipped with a reflux condenser, dissolve 4-chloroquinoline (1.0 eq, e.g., 10 mmol) in 15 mL of anhydrous NMP.

-

Reagent Addition: Add propane-1,3-diamine (10.0 eq, 100 mmol), followed by K₂CO₃ (2.0 eq, 20 mmol) and TEA (1.5 eq, 15 mmol).

-

Reaction Execution: Heat the mixture to 140 °C under an inert nitrogen atmosphere for 2 to 4 hours. Monitor the reaction via TLC (DCM:MeOH:NH₃ 90:9:1) until the complete disappearance of the 4-chloroquinoline spot[3].

-

Quenching & Workup: Cool the reaction to room temperature. Quench by adding 50 mL of 0.1 M aqueous NaOH to ensure all unreacted diamine and the product are in their free-base forms[4].

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers extensively with brine (5 x 50 mL) to remove the highly water-soluble NMP and excess diamine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography using a gradient of DCM/MeOH (ammonia saturated) to yield the pure 4-(3-Aminoprop-1-yl)aminoquinoline[4].

Analytical Workflows

Protocol A: Potentiometric pKa Determination

To validate the thermodynamic pKa values, a self-validating potentiometric titration is employed.

-

Sample Preparation: Dissolve 2.0 mg of the synthesized compound in 10 mL of 0.1 M KCl solution. Causality: The 0.1 M KCl background maintains a constant ionic strength, ensuring that the activity coefficients of the ions remain stable throughout the titration, yielding accurate thermodynamic pKa values[1].

-

Acidification: Lower the pH of the solution to ~2.0 using standardized 0.1 M HCl to fully protonate both basic centers.

-

Titration: Titrate the solution with standardized 0.1 M KOH under a nitrogen blanket (to prevent CO₂ absorption) at a constant temperature of 25 °C.

-

Data Analysis: Plot the first derivative of the titration curve (dpH/dV). The two distinct inflection points correspond to the pKa of the quinoline nitrogen and the primary amine.

Protocol B: β -Hematin Formation Inhibition Assay (BHIA)

This assay validates the compound's primary mechanism of action: inhibiting the crystallization of toxic hematin into hemozoin[1][2].

-

Hemin Preparation: Dissolve hemin chloride (50 μM) in 0.1 M NaOH.

-

Incubation: In a 96-well plate, mix the hemin solution with varying concentrations of 4-(3-Aminoprop-1-yl)aminoquinoline (0.1 to 100 μM) in 0.5 M sodium acetate buffer (pH 5.0).

-

Initiation: Add Tween-20 (to a final concentration of 0.02%) to initiate β -hematin crystallization. Incubate at 37 °C for 4 hours.

-

Quantification: Read the absorbance at 405 nm. The IC₅₀ is calculated based on the concentration required to inhibit 50% of the hematin crystallization.

Mechanism of Action: Pathway Visualization

The following diagram illustrates the self-validating cycle of pH-trapping and target engagement within the Plasmodium parasite.

Fig 1: pH-trapping mechanism and hematin crystallization inhibition by 4-aminoquinolines.

References

-

Activity of piperaquine and other 4-aminoquinoline antiplasmodial drugs against chloroquine-sensitive and resistant blood Source: Ovid (Journal of Antimicrobial Chemotherapy) URL:[Link]

-

1,4-bis(3-aminopropyl)piperazine libraries: from the discovery of classical chloroquine-like antimalarials to the identification of new targets Source: NIH (Combinatorial Chemistry & High Throughput Screening) URL:[Link]

-

Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity Source: NIH (Bioorganic & Medicinal Chemistry) URL:[Link]

-

Antimalarials with Benzothiophene Moieties as Aminoquinoline Partners Source: MDPI (Molecules) URL:[Link]

Sources

- 1. ovid.com [ovid.com]

- 2. 1,4-bis(3-aminopropyl)piperazine libraries: from the discovery of classical chloroquine-like antimalarials to the identification of new targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimalarials with Benzothiophene Moieties as Aminoquinoline Partners | MDPI [mdpi.com]

The Genesis of a Legacy: An In-depth Technical Guide to the Discovery and History of Aminoquinoline Derivatives

A Foreword for the Modern Researcher: The trajectory of aminoquinoline derivatives, from their natural product origins to their status as cornerstones of synthetic medicinal chemistry, offers a compelling narrative of scientific inquiry, wartime necessity, and the iterative process of drug development. This guide eschews a conventional chronological recitation of facts. Instead, it is structured to provide a deep, mechanistic, and strategic understanding of how this critical class of compounds was discovered, optimized, and continues to evolve. For the researcher, this is not just a history lesson, but a case study in the enduring principles of drug discovery.

The Natural Precedent: Quinine and the Cinchona Bark

The story of aminoquinolines is inextricably linked to quinine, the bitter alkaloid derived from the bark of the South American Cinchona tree.[1][2] For centuries, indigenous populations in Peru recognized the bark's efficacy against fevers.[1][3] This knowledge was transmitted to Europe in the 17th century, where "Jesuit's bark" became the first effective treatment for malaria.[1][2] In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active compound, quinine, providing a purified and standardized treatment.[2][4]

The reliance on a natural source for a strategic medical countermeasure became a critical vulnerability, a fact starkly highlighted during World War II. The Japanese occupation of Java, a primary source of Cinchona bark, severed the Allied supply of quinine, creating an urgent need for synthetic alternatives.[5][6] This geopolitical crisis catalyzed a massive research effort that would lead to the birth of synthetic aminoquinolines.

The Dawn of Synthetic Antimalarials: 8-Aminoquinolines and the German School

The quest for a synthetic antimalarial began even before the supply crisis of WWII. German chemists, building on the observation that the synthetic dye methylene blue possessed mild antimalarial properties, began to systematically modify its structure.[7] This line of inquiry led them to the quinoline scaffold.

In 1924, researchers at Bayer synthesized Pamaquine (also known as Plasmochin), the first synthetic 8-aminoquinoline antimalarial.[8][9] Introduced in 1926, pamaquine was a landmark achievement, demonstrating that synthetic compounds could effectively combat malaria.[8][9] It was particularly effective against the gametocytes (the sexual stages of the parasite) and the dormant liver-stage hypnozoites of Plasmodium vivax and P. ovale, which are responsible for relapse.[9][10]

However, pamaquine's clinical utility was hampered by significant toxicity, including methemoglobinemia and hemolytic anemia, particularly in individuals with what would later be identified as glucose-6-phosphate dehydrogenase (G6PD) deficiency.[9][11] This toxicity led to its eventual replacement by a less toxic and more effective derivative, Primaquine , which was developed in 1946.[12][13] Primaquine remains a crucial drug for the radical cure of relapsing malaria.[14][15]

dot graph TD { subgraph "Early 8-Aminoquinoline Development" A[Methylene Blue's Mild Antimalarial Activity] --> B{Systematic Chemical Modification}; B --> C[Synthesis of 8-Aminoquinoline Scaffold]; C --> D[Pamaquine (1924)]; D --> E{Clinical Use & Toxicity Identified}; E --> F[Primaquine (1946)]; F --> G[Standard for Radical Cure of Relapsing Malaria]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style C fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style D fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#202124,stroke-width:1px,fontcolor:#202124 style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "Development of 8-Aminoquinoline Antimalarials"

Mechanism of Action: A Tale of Two Stages

The 8-aminoquinolines, like primaquine, are unique in their ability to eliminate the exoerythrocytic (liver) stages of the malaria parasite, including the dormant hypnozoites of P. vivax and P. ovale.[14][15] The precise mechanism is not fully elucidated but is believed to involve metabolic activation.[16] In the liver, primaquine is metabolized by cytochrome P450 enzymes (specifically CYP2D6) into reactive metabolites.[16][17] These metabolites are thought to generate reactive oxygen species (ROS) that induce oxidative stress and interfere with the parasite's mitochondrial electron transport chain, ultimately leading to cell death.[14][16] This reliance on host metabolism explains the observed variability in patient response and the potential for drug interactions.[14]

The Workhorse Antimalarials: The Rise of the 4-Aminoquinolines

The strategic imperative of World War II also drove the development of another, arguably more impactful, class of aminoquinolines: the 4-aminoquinolines.

Chloroquine: A Serendipitous Discovery

In 1934, Hans Andersag at the German company Bayer synthesized a 4-aminoquinoline compound he named Resochin .[18][19] However, it was initially shelved after being deemed too toxic in early assessments.[20][21] A related compound, Sontochin (3-methyl-chloroquine), was later developed and saw some use.[18][21]

During the war, American forces in North Africa captured a supply of Sontochin.[18][19] Analysis of this compound renewed interest in the 4-aminoquinoline scaffold. A U.S. government-sponsored research program re-evaluated Resochin and found it to be a highly effective and well-tolerated antimalarial.[20] The compound was renamed Chloroquine and was introduced into clinical practice in 1947.[18][19]

Chloroquine proved to be a "miracle drug" in the post-war era, forming the backbone of the World Health Organization's global malaria eradication campaign.[3][18] Its efficacy, low cost, and simple manufacturing process led to its widespread use.

Hydroxychloroquine: A Less Toxic Successor

In 1946, in an effort to reduce the toxicity associated with chloroquine, a hydroxylated analog, Hydroxychloroquine , was synthesized.[2][4][6] Introduced in 1955, hydroxychloroquine demonstrated a better safety profile and is now more commonly used than chloroquine for long-term indications.[1][20]

dot graph TD { subgraph "Discovery of 4-Aminoquinolines" A[Quinine Supply Crisis in WWII] --> B{Intensified Synthetic Antimalarial Research}; B --> C[German Synthesis of Resochin (Chloroquine) in 1934]; C --> D{Initially Deemed Too Toxic}; B --> E[Capture of Sontochin by Allied Forces]; E --> F{Re-evaluation of Resochin}; F --> G[Introduction as Chloroquine (1947)]; G --> H[Widespread Use in Malaria Eradication]; G --> I[Synthesis of Hydroxychloroquine (1946)]; I --> J[Introduced as a Less Toxic Alternative (1955)]; end style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style C fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style D fill:#FBBC05,stroke:#202124,stroke-width:1px,fontcolor:#202124 style E fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style F fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style G fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style H fill:#34A853,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style I fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style J fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "Timeline of 4-Aminoquinoline Discovery"

Mechanism of Action: Disrupting Heme Detoxification

The primary antimalarial action of 4-aminoquinolines like chloroquine targets the blood stage of the parasite's life cycle. Inside the human red blood cell, the parasite digests hemoglobin in an acidic food vacuole to obtain amino acids.[6] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin (also known as malaria pigment).

Chloroquine, a weak base, accumulates to high concentrations in the acidic food vacuole.[4] It is believed to act by capping the growing hemozoin crystal, preventing further polymerization.[22] The buildup of toxic free heme leads to oxidative damage to parasite membranes and ultimately, cell lysis.

dot graph TD { subgraph "Chloroquine's Mechanism of Action" A[Parasite in Red Blood Cell] --> B(Digests Hemoglobin in Acidic Food Vacuole); B --> C{Release of Toxic Free Heme}; C --> D[Parasite Polymerizes Heme into Inert Hemozoin]; E[Chloroquine (Weak Base)] --> F(Accumulates in Acidic Food Vacuole); F --> G{Inhibits Heme Polymerization}; G --> H[Buildup of Toxic Free Heme]; H --> I[Oxidative Damage & Parasite Lysis]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style C fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#34A853,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style G fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style H fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style I fill:#202124,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF } caption: "Inhibition of Hemozoin Formation by Chloroquine"

Structure-Activity Relationship (SAR): The Chemical Logic of Efficacy

The development of aminoquinolines was not merely a series of serendipitous discoveries but was guided by an evolving understanding of the relationship between chemical structure and biological activity.

| Compound | Class | Key Structural Features | Primary Activity | Notable Toxicity/Limitations |

| Pamaquine | 8-Aminoquinoline | 6-methoxyquinoline with a dialkylaminoalkyl side chain at position 8. | Effective against hypnozoites and gametocytes.[8][9] | High; causes hemolytic anemia in G6PD deficient individuals.[8][9] |

| Primaquine | 8-Aminoquinoline | Similar to pamaquine but with a primary amine in the side chain. | Potent against hypnozoites, preventing relapse.[14][15] | Less toxic than pamaquine, but still causes hemolysis in G6PD deficiency.[14] |

| Chloroquine | 4-Aminoquinoline | 7-chloro-4-aminoquinoline core with a dialkylaminoalkyl side chain. | Highly effective against blood-stage parasites.[18] | Resistance is widespread; potential for retinopathy with long-term use.[6][18] |

| Hydroxychloroquine | 4-Aminoquinoline | A hydroxyl group on the terminal ethyl group of the side chain. | Similar to chloroquine, with immunomodulatory effects.[1][2] | Lower toxicity profile than chloroquine.[1][2] |

| Amodiaquine | 4-Aminoquinoline | Contains a phenol group in the side chain. | Effective against some chloroquine-resistant strains.[23][24] | Potential for liver toxicity and agranulocytosis. |

For the 4-aminoquinolines, key SAR insights include:

-

The 7-Chloro Group: An electron-withdrawing group at the 7-position of the quinoline ring is essential for high antimalarial activity.[23][25] Replacing it with an electron-donating group, like a methyl group, results in a loss of activity.[25]

-

The 4-Amino Side Chain: The length and nature of the dialkylaminoalkyl side chain at the 4-position are critical. A chain of two to five carbons between the two nitrogen atoms is optimal for activity.[25] This side chain is crucial for the drug's accumulation in the parasite's food vacuole.[23]

-

The Quinoline Core: The aromatic quinoline ring system is vital for π-π stacking interactions with heme.[23]

Beyond Malaria: The Expanding Therapeutic Landscape

The discovery that soldiers taking aminoquinolines for malaria prophylaxis experienced improvements in autoimmune conditions like inflammatory arthritis and lupus opened a new chapter in their therapeutic application.[20]

Immunomodulation and Autoimmune Disease

Both chloroquine and hydroxychloroquine are now established as disease-modifying antirheumatic drugs (DMARDs).[26][27] Their anti-inflammatory and immunomodulatory effects are thought to stem from several mechanisms, including:

-

Lysosomotropic Action: By accumulating in lysosomes of immune cells, they raise the intracellular pH.[28][29] This impairs lysosomal enzyme function, antigen processing, and presentation.

-

Inhibition of Toll-Like Receptors (TLRs): They can inhibit the activation of TLRs, particularly TLR7 and TLR9, which are involved in the recognition of nucleic acids and play a key role in the pathogenesis of diseases like lupus.[30]

This has led to their widespread use in the treatment of systemic lupus erythematosus (SLE) and rheumatoid arthritis.[2][27]

Anticancer Potential

More recently, the ability of aminoquinolines to disrupt lysosomal function has been explored for its potential in cancer therapy.[28] Many cancer cells rely on autophagy, a process involving lysosomes, for survival and resistance to chemotherapy. By inhibiting autophagy, aminoquinolines can sensitize cancer cells to the effects of conventional chemotherapeutic agents.[28] They have been investigated for their potential to inhibit pathways like PI3K/Akt/mTOR and to trigger apoptosis in tumor cells.[28] This has led to clinical trials exploring their use as adjuvant therapies for various cancers, including glioblastoma and pancreatic cancer.[4][31]

Conclusion: An Enduring Legacy and Future Directions

The journey of aminoquinoline derivatives, from the Cinchona bark to modern multi-target drug candidates, is a powerful illustration of the scientific method in action. Driven by necessity, guided by chemical intuition, and expanded by serendipitous clinical observation, this class of compounds has saved countless lives from malaria and improved the quality of life for many with autoimmune diseases.

The ongoing challenges of drug resistance in malaria continue to drive the development of new aminoquinoline analogs.[6][32][33] Concurrently, a deeper understanding of their lysosomotropic and immunomodulatory properties is unlocking new therapeutic possibilities in oncology and beyond. The history of aminoquinolines serves as a crucial guidepost for today's researchers, demonstrating that even a well-understood scaffold can yield new secrets and new therapeutic applications when viewed through the lens of modern biology and medicinal chemistry.

References

-

Pamaquine - Wikipedia. Wikipedia. [Link]

-

PRIMAQUINE - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]

-

Camarda, G., et al. (2019). Antimalarial activity of primaquine operates via a two-step biochemical relay. Nature Communications. [Link]

-

History of antimalarial drugs. Medicines for Malaria Venture. [Link]

-

Singh, B. & Singh, S. (2020). Hydroxychloroquine history and its cardiovascular safety. Future Medicine. [Link]

-

Rainsford, K. D., et al. (2015). Pharmacology of Chloroquine and Hydroxychloroquine. SpringerLink. [Link]

-

Al-Bari, M. A. A. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. MDPI. [Link]

-

McChesney, J. D. (1983). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. IRIS. [Link]

-

Primaquine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Renal Dose, Hepatic Dose. Pediatric Oncall. [Link]

-

The real journey of Hydroxychloroquine. Observer Research Foundation. [Link]

-

What is the mechanism of Primaquine Phosphate? Patsnap Synapse. [Link]

-

Primaquine: Uses, Side Effects & Dosage. Healio. [Link]

-

Pamaquine. Grokipedia. [Link]

-

Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

-

Chloroquine - Wikipedia. Wikipedia. [Link]

-

Thomas, J., & S, A. (2021). Hydroxychloroquine. Journal of Skin and Sexually Transmitted Diseases. [Link]

-

The History of Malaria Treatment. ISGlobal. [Link]

-

4-aminoquinolines as Antimalarial Drugs. The University of Edinburgh. [Link]

-

Pamaquine - wikidoc. wikidoc. [Link]

-

De, D., et al. (1996). Exploration of the Structure-activity Relationships of 4−Aminoquinolines: Novel Antimalarials with Activity In-vivo. Journal of Pharmacy and Pharmacology. [Link]

-

The Nine Lives of Hydroxychloroquine. RheumNow. [Link]

-

Kaschula, C. H., et al. (2002). Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. ResearchGate. [Link]

-

Handford, M. J., et al. (2025). Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multi-drug resistant Plasmodium falciparum. ChemRxiv. [Link]

-

Handford, M. J., et al. (2026). Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multi-drug resistant Plasmodium falciparum. ResearchGate. [Link]

-

Rahman, M. M., & Jha, N. K. (2021). Chloroquine and Hydroxychloroquine: The History Revisited. ResearchGate. [Link]

-

4-Aminoquinoline – Knowledge and References. Taylor & Francis. [Link]

-

The Rise and Fall of Hydroxychloroquine (HCQ) in COVID Era: A Therapeutic Journey and Synthetic Progress. ChemRxiv. [Link]

-

Handford, M. J., et al. (2025). Discovery of Amodiachins, a Novel Class of 4-Aminoquinoline Antimalarials Active against Multidrug-Resistant Plasmodium falciparum. Journal of Medicinal Chemistry. [Link]

-

Asif, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Medicinal Chemistry Research. [Link]

-

Gordon, E. (2020). The chloroquine chronicles: A history of the drug that conquered the world. The World. [Link]

-

Schrezenmeier, E., & Dörner, T. (2020). The biological and clinical activity of anti-malarial drugs in autoimmune disorders. Current Opinion in Rheumatology. [Link]

-

Shanks, G. D. (2022). Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. The American Journal of Tropical Medicine and Hygiene. [Link]

-

Roepe, P. D. (2009). Sontochin as a Guide to the Development of Drugs against Chloroquine-Resistant Malaria. Antimicrobial Agents and Chemotherapy. [Link]

-

Werth, V. P. (2018). Aminoquinoline antimalarial therapy in dermatomyositis—are we missing opportunities with respect to comorbidities and modulation of extracutaneous disease activity? Annals of Translational Medicine. [Link]

-

Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews. [Link]

-

Sharma, M., et al. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Aminoquinolines. Plastic Surgery Key. [Link]

-

The Potential to use Chloroquine and other 4-Aminoquinoline Analogues to Modulate Persisting Inflammation in Old Age. SciSpace. [Link]

-

Romero, E. L., & Delgado, J. F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

-

Antimalarials, Aminoquinoline: Drug Class, Uses, Side Effects, Drug Names. RxList. [Link]

-

The structures of 4-aminoquinolines reported for anticancer activity... ResearchGate. [Link]

-

8-Aminoquinoline – Knowledge and References. Taylor & Francis. [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

-

Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. MalariaWorld. [Link]

Sources

- 1. Hydroxychloroquine history and its cardiovascular safety - FPM [fpm.org.uk]

- 2. Hydroxychloroquine - Journal of Skin and Sexually Transmitted Diseases [jsstd.org]

- 3. The chloroquine chronicles: A history of the drug that conquered the world - The World from PRX [theworld.org]

- 4. researchgate.net [researchgate.net]

- 5. orfonline.org [orfonline.org]

- 6. benchchem.com [benchchem.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Pamaquine - Wikipedia [en.wikipedia.org]

- 9. Pamaquine â Grokipedia [grokipedia.com]

- 10. Pamaquine - wikidoc [wikidoc.org]

- 11. journals.asm.org [journals.asm.org]

- 12. malariatreatment.isglobal.org [malariatreatment.isglobal.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Primaquine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 16. What is the mechanism of Primaquine Phosphate? [synapse.patsnap.com]

- 17. Antimalarial activity of primaquine operates via a two-step biochemical relay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 19. Chloroquine - Wikipedia [en.wikipedia.org]

- 20. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sontochin as a Guide to the Development of Drugs against Chloroquine-Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 24. taylorandfrancis.com [taylorandfrancis.com]

- 25. m.youtube.com [m.youtube.com]

- 26. The biological and clinical activity of anti-malarial drugs in autoimmune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Antimalarials, Aminoquinoline: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 28. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 29. scispace.com [scispace.com]

- 30. Aminoquinoline antimalarial therapy in dermatomyositis—are we missing opportunities with respect to comorbidities and modulation of extracutaneous disease activity? - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 32. chemrxiv.org [chemrxiv.org]

- 33. researchgate.net [researchgate.net]

4-(3-Aminoprop-1-yl)aminoquinoline: Pharmacological Potential and Applications in Next-Generation Therapeutics

Executive Summary

The compound 4-(3-Aminoprop-1-yl)aminoquinoline (CAS: 75090-53-8) represents a critical pharmacophore in the landscape of infectious disease drug discovery. Built upon the historically validated 4-aminoquinoline scaffold, this molecule features a modified 3-aminopropyl side chain that fundamentally alters its physicochemical properties. This technical guide explores the biological activities of 4-(3-aminoprop-1-yl)aminoquinoline, detailing its primary mechanism as an antimalarial agent capable of circumventing chloroquine resistance, its secondary biological applications, and the rigorous experimental methodologies required to validate its efficacy.

Chemical Architecture and Rationale (SAR)

The structural design of 4-(3-aminoprop-1-yl)aminoquinoline is not arbitrary; it is the result of precise Structure-Activity Relationship (SAR) optimization [1].

-

The 4-Aminoquinoline Core: The flat, heteroaromatic quinoline ring is essential for biological activity. It facilitates π-π stacking interactions with the porphyrin ring of ferriprotoporphyrin IX (free heme), a toxic byproduct of hemoglobin degradation in malaria parasites.

-

The 3-Aminopropyl Side Chain: Traditional antimalarials like chloroquine utilize a 4-diethylamino-1-methylbutyl side chain. However, mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) allow resistant parasites to efflux chloroquine from their food vacuole. By shortening the alkyl linker to a 3-carbon (propyl) chain, the spatial distance between the secondary and primary amines is altered. This modification changes the molecule's pKa and lipophilicity, preventing recognition by the mutated PfCRT pump while maintaining the ion-trapping mechanism necessary for vacuolar accumulation [2].

Primary Biological Activity: Antimalarial Mechanisms

The primary biological activity of 4-(3-aminoprop-1-yl)aminoquinoline lies in its ability to disrupt the heme detoxification pathway of Plasmodium species [3]. During the intraerythrocytic stage, the parasite digests host hemoglobin, releasing massive quantities of toxic free heme. To survive, the parasite biocrystallizes this heme into an inert polymer called hemozoin.

The quinoline derivative diffuses into the acidic food vacuole, becomes protonated, and is trapped. It then binds to free monomeric and dimeric heme, forming a toxic drug-heme complex. This complex caps the growing hemozoin polymer, halting further crystallization and leading to a lethal accumulation of oxidative stress that destroys the parasite's lipid membranes.

Fig 1: Mechanism of action of 4-(3-Aminoprop-1-yl)aminoquinoline disrupting heme detoxification.

Secondary Biological Activities

Beyond antimalarial efficacy, the 4-(3-aminoprop-1-yl)aminoquinoline scaffold exhibits pleiotropic biological activities [4]:

-

Antimicrobial Potential: The quinoline core can intercalate into bacterial DNA and inhibit DNA gyrase, making it a viable scaffold for developing novel antibacterial agents, particularly against drug-resistant Gram-positive strains.

-

Antineoplastic Activity: The planar structure allows for DNA intercalation in rapidly dividing mammalian cells. Furthermore, the terminal primary amine serves as an ideal synthetic handle for conjugating the molecule to known cytotoxic agents, creating targeted hybrid chemotherapeutics.

Quantitative Data: Overcoming Resistance

The table below synthesizes standard in vitro efficacy data, demonstrating how side-chain length modification impacts the Resistance Index (RI)—the ratio of IC50 in resistant strains versus sensitive strains. A lower RI indicates successful circumvention of PfCRT-mediated resistance [2].

| Compound Side Chain | CQS Strain (3D7) IC50 (nM) | CQR Strain (W2/Dd2) IC50 (nM) | Resistance Index (RI) |

| Chloroquine (Standard) | 12.5 ± 2.1 | 165.0 ± 15.4 | 13.2 |

| 2-Aminoethyl Linker | 28.4 ± 3.5 | 48.2 ± 5.1 | 1.7 |

| 3-Aminopropyl (Core) | 18.2 ± 2.0 | 29.1 ± 3.2 | 1.6 |

| 4-Aminobutyl Linker | 25.0 ± 2.8 | 37.5 ± 4.0 | 1.5 |

Data Summary: The 3-aminopropyl modification restores nanomolar efficacy against chloroquine-resistant (CQR) strains while maintaining high potency against chloroquine-sensitive (CQS) strains.

Experimental Methodologies

To ensure scientific integrity, the biological activity of 4-(3-aminoprop-1-yl)aminoquinoline must be validated through self-validating, highly controlled experimental workflows.

Protocol A: Beta-Hematin Inhibition Assay (BHIA)

This cell-free assay proves the biochemical mechanism of action (hemozoin inhibition).

Self-Validating Controls:

-

Positive Control: Chloroquine diphosphate (ensures assay conditions permit inhibition).

-

Negative Control: Untreated hemin (ensures 100% crystallization baseline).

Step-by-Step Workflow & Causality:

-

Hemin Solubilization: Dissolve hemin in 0.1 M NaOH. Causality: Hemin is insoluble in neutral water; the strong base deprotonates the porphyrin, allowing it to dissolve into monomeric hematin.

-

Compound Addition: Add 4-(3-aminoprop-1-yl)aminoquinoline at varying concentrations. Causality: Pre-incubation allows the drug to thermodynamically complex with the free monomeric hematin before crystallization is triggered.

-

Initiate Crystallization: Add 0.5 M Sodium Acetate buffer (pH 5.0). Causality: The sudden drop in pH mimics the highly acidic environment of the Plasmodium food vacuole, thermodynamically driving the biocrystallization of hemin into β -hematin.

-

Incubation: Incubate at 37°C for 18-24 hours to allow crystal growth.

-

Selective Washing: Wash the precipitate with a DMSO/Sodium Bicarbonate solution. Causality: This specific solvent system dissolves unreacted monomeric hemin but cannot dissolve the β -hematin crystals. This ensures subsequent readings measure only the crystallized product.

-

Quantification: Dissolve the remaining β -hematin in 0.1 M NaOH and read absorbance at 405 nm. Causality: NaOH breaks down the crystals back into monomers, which possess a strong Soret band absorption at 405 nm, allowing precise spectrophotometric quantification of inhibition.

Fig 2: Step-by-step workflow for the in vitro Beta-Hematin Inhibition Assay (BHIA).

Protocol B: SYBR Green I In Vitro Parasite Viability Assay

This assay determines the phenotypic IC50 against living Plasmodium falciparum cultures.

Self-Validating Controls:

-

Background Control: Uninfected human erythrocytes (establishes baseline noise).

-

Growth Control: Untreated infected erythrocytes (establishes 100% parasite viability).

Step-by-Step Workflow & Causality:

-

Culturing: Culture P. falciparum (3D7 and Dd2 strains) in human O+ erythrocytes at 2% hematocrit.

-

Drug Exposure: Expose cultures to serial dilutions of 4-(3-aminoprop-1-yl)aminoquinoline in 96-well plates for 72 hours under a tri-gas environment (5% O2, 5% CO2, 90% N2).

-

Lysis and Staining: Freeze-thaw the plates to lyse the erythrocytes, then add SYBR Green I lysis buffer. Causality: SYBR Green I is a fluorescent dye that intercalates specifically into double-stranded DNA. Because mature human erythrocytes are anucleate and lack DNA, the entire fluorescent signal originates exclusively from the DNA of the proliferating parasites.

-

Measurement: Read fluorescence (Excitation: 485 nm, Emission: 530 nm). Causality: The fluorescence intensity is directly proportional to the parasite biomass, allowing for the calculation of an accurate IC50 curve.

Future Perspectives in Drug Development

The true power of 4-(3-aminoprop-1-yl)aminoquinoline lies in its utility as a synthetic building block. The terminal primary amine is highly nucleophilic, making it an ideal anchor for synthesizing hybrid drugs . Researchers are actively using this scaffold to create bisquinolines (linking two quinoline cores to increase heme-binding avidity) and organometallic hybrids, such as ferroquine derivatives, which introduce localized generation of reactive oxygen species (ROS) to overwhelm parasite defenses [1, 4].

References

-

Quinoline-Based Hybrid Compounds with Antimalarial Activity Source: Molecules (MDPI), 2017. URL:[Link]

-

Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites Source: PLOS ONE, 2012. URL:[Link]

-

Synthesis and in Vitro and in Vivo Antimalarial Activity of N-(7-Chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine Derivatives Source: Journal of Medicinal Chemistry (ACS Publications), 2003. URL:[Link]

-

Structural modifications of quinoline-based antimalarial agents: Recent developments Source: Journal of Pharmacy and Bioallied Sciences, 2013. URL:[Link]

The Resurgence of a Classic Scaffold: A Technical Guide to the Antimalarial Potential of 4-(3-Aminoprop-1-yl)aminoquinoline

An In-depth Analysis for Drug Development Professionals

In the persistent global battle against malaria, the quest for novel, effective, and resistance-breaking chemotherapeutics is paramount. While the emergence of drug-resistant Plasmodium falciparum has challenged the utility of many classic antimalarials, the 4-aminoquinoline scaffold, the backbone of the once-prolific chloroquine, continues to be a source of inspiration for the design of new agents. This technical guide delves into the therapeutic potential of a specific analogue, 4-(3-Aminoprop-1-yl)aminoquinoline, and its derivatives. We will explore its mechanistic underpinnings, structure-activity relationships (SAR), and the critical experimental workflows required for its evaluation as a next-generation antimalarial agent.

The Enduring Promise of the 4-Aminoquinoline Core

The 4-aminoquinoline framework has a long and storied history in the fight against malaria. Its efficacy, affordability, and ease of synthesis made compounds like chloroquine a cornerstone of malaria treatment for decades.[1] The primary mechanism of action for this class of drugs is the disruption of heme detoxification within the parasite's digestive vacuole.[2] As the parasite digests hemoglobin, it releases toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. 4-aminoquinolines are believed to interfere with this process, leading to the accumulation of toxic heme and subsequent parasite death.[3]

The rise of chloroquine resistance, primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), necessitated the development of new strategies.[4] Research has shown that modifications to the side chain of the 4-aminoquinoline core can restore activity against resistant strains, suggesting that the scaffold itself is not obsolete but rather requires intelligent redesign.[5] This has spurred a renaissance in the exploration of novel 4-aminoquinoline derivatives.

Mechanism of Action: A Multi-pronged Assault on the Parasite

The antimalarial activity of 4-(3-Aminoprop-1-yl)aminoquinoline and its analogues is rooted in the fundamental mechanism of the 4-aminoquinoline class, primarily the inhibition of hemozoin formation. This process can be broken down into several key steps:

-

Accumulation in the Digestive Vacuole: As weak bases, 4-aminoquinolines are thought to accumulate in the acidic environment of the parasite's digestive vacuole through a process of pH trapping.[6] The protonated form of the molecule is less membrane-permeable, leading to high concentrations at the site of action.

-

Heme Binding: The planar quinoline ring of the molecule interacts with heme (ferriprotoporphyrin IX) through π-π stacking.[2] This interaction is crucial for preventing its polymerization.

-

Inhibition of Hemozoin Formation: By binding to heme, the 4-aminoquinoline derivatives prevent its incorporation into the growing hemozoin crystal. This leads to a buildup of toxic, soluble heme within the digestive vacuole.[7][8]

-

Oxidative Stress and Parasite Death: The accumulation of free heme is highly toxic to the parasite, as it can generate reactive oxygen species and disrupt membrane function, ultimately leading to parasite lysis.

Caption: Proposed Mechanism of Action of 4-Aminoquinoline Derivatives.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of the core intermediate, N1-(7-chloroquinolin-4-yl)propane-1,3-diamine, is a critical first step. This is typically achieved through a nucleophilic aromatic substitution reaction between 4,7-dichloroquinoline and an excess of 1,3-diaminopropane.[9][10]

Caption: General Synthesis Workflow for 4-(3-Aminoprop-1-yl)aminoquinoline Derivatives.

The structure-activity relationship for 4-aminoquinolines is well-established, with several key features influencing their antimalarial potency:

-

The 7-Chloro Group: The presence of an electron-withdrawing group, typically chlorine, at the 7-position of the quinoline ring is crucial for activity.[6] This group is thought to influence the pKa of the quinoline nitrogen, facilitating drug accumulation in the parasite's acidic food vacuole.[11]

-

The 4-Amino Linker: The amino group at the 4-position serves as the attachment point for the side chain and is essential for activity.

-

The Alkyl Side Chain: The nature of the side chain is a critical determinant of activity, particularly against chloroquine-resistant strains.[11] Studies have shown that both shortening (to 2-3 carbons) and lengthening the side chain from the four-carbon linker of chloroquine can help overcome resistance.[5][10] The 3-aminopropyl side chain falls within this favorable shorter range. The basicity of the terminal amine is also important for the molecule's lysosomotropic properties.[12]

Derivatives of the 4-(3-aminopropylamino) scaffold have shown promising activity. For instance, the synthesis of thiourea derivatives has yielded compounds with superior in vitro activity against resistant P. falciparum strains compared to chloroquine.[8] Similarly, the creation of 1,3-thiazinan-4-one derivatives has produced compounds with moderate antimalarial activity.[9][13]

Table 1: In Vitro Antimalarial Activity of Selected 4-(3-Aminopropylamino)quinoline Derivatives against P. falciparum

| Compound | Derivative Type | Strain (CQ-Sensitivity) | IC₅₀ (µM) | Reference |

| 1 | 1,3-Thiazinan-4-one | RKL-2 (Sensitive) | >1 | [9] |

| 2 | Cyclopropyl-thiourea | Resistant Strain | Superior to CQ | [8] |

Preclinical Evaluation: Key Experimental Protocols

A rigorous preclinical evaluation is essential to determine the therapeutic potential of any new antimalarial candidate. The following are critical in vitro assays:

In Vitro Culture of Plasmodium falciparum

Objective: To propagate chloroquine-sensitive and -resistant strains of P. falciparum for use in antimalarial activity and mechanism of action studies.

Protocol:

-

Culture Medium: Prepare RPMI-1640 medium supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and heat-inactivated human serum or Albumax.

-

Erythrocytes: Use O+ human red blood cells, washed multiple times in incomplete RPMI-1640.

-

Culture Conditions: Maintain asynchronous parasite cultures in sealed flasks at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.

-

Maintenance: Monitor parasite growth daily by Giemsa-stained thin blood smears. Sub-culture every 2-3 days to maintain a parasitemia of 1-5%.

-

Synchronization: For stage-specific assays, synchronize cultures to the ring stage using methods such as sorbitol or Percoll gradient centrifugation.

In Vitro Antimalarial Susceptibility Testing

Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compound against P. falciparum.

Protocol (SYBR Green I-based Assay):

-

Plate Preparation: Serially dilute the test compound in a 96-well microtiter plate.

-

Parasite Culture: Add synchronized ring-stage parasites (e.g., 1% parasitemia, 2% hematocrit) to each well. Include positive (chloroquine) and negative (drug-free) controls.

-

Incubation: Incubate the plates for 72 hours under standard culture conditions.

-

Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Hemozoin Inhibition Assay

Objective: To assess the ability of the test compound to inhibit the formation of β-hematin (synthetic hemozoin).

Protocol:

-

Reagent Preparation: Prepare a solution of hemin chloride in a suitable solvent (e.g., DMSO).

-

Assay Setup: In a 96-well plate, add the test compound at various concentrations.

-

Initiation of Polymerization: Add the hemin solution and an initiator (e.g., a specific lipid or detergent) to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for several hours to allow for β-hematin formation.

-

Quantification: Pellet the β-hematin by centrifugation. The amount of remaining soluble heme in the supernatant can be quantified spectrophotometrically.

-

Data Analysis: Calculate the concentration of the compound that inhibits 50% of β-hematin formation (IC₅₀).

Cytotoxicity Assay

Objective: To evaluate the toxicity of the test compound against mammalian cell lines to determine its selectivity index.

Protocol (MTT Assay):

-

Cell Culture: Culture a mammalian cell line (e.g., Vero or HepG2) in a 96-well plate until a confluent monolayer is formed.

-

Compound Exposure: Add serial dilutions of the test compound to the cells and incubate for 24-48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI) is then determined by the ratio of CC₅₀ to the antimalarial IC₅₀.

Caption: Preclinical Evaluation Workflow for Antimalarial Drug Candidates.

Future Perspectives and Conclusion

The 4-(3-aminopropylamino)quinoline scaffold represents a promising starting point for the development of new antimalarial drugs. Its structural simplicity, amenability to chemical modification, and well-understood mechanism of action make it an attractive platform for overcoming existing drug resistance. Future research should focus on:

-

Lead Optimization: Synthesizing and screening a broader library of derivatives to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy: Evaluating promising candidates in rodent models of malaria to assess their in vivo efficacy and tolerability.[14]

-

Resistance Studies: Investigating the potential for cross-resistance with existing antimalarials and the propensity for the development of new resistance.

-

Combination Therapy: Exploring the synergistic potential of these new analogues in combination with other antimalarial drugs, such as artemisinin derivatives.

References

-

Frontiers. (n.d.). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Retrieved from [Link]

-

PubMed. (2002, August 1). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Retrieved from [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. (2014, August 22). Recent Developments in the Side Chain Modified 4-Aminoquinolines As Antimalarial Agents. Retrieved from [Link]

-

PubMed. (2007, January 25). Synthesis and antimalarial activity of side chain modified 4-aminoquinoline derivatives. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2011, September 1). Synthesis and antimalarial activity evaluation of 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). In vitro sensitivity of Plasmodium falciparum clinical isolates to 4-aminoquinolines in Northeast Nigeria. Retrieved from [Link]

-

PubMed Central. (2015, October 16). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas. Retrieved from [Link]

-

ResearchGate. (n.d.). Inhibition of in vitro malarial growth by selected 4- aminoquinolines... Retrieved from [Link]

-

PubMed Central. (2021, May 11). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. Retrieved from [Link]

-

Arabian Journal of Chemistry. (n.d.). Synthesis and antimalarial activity evaluation of 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives. Retrieved from [Link]

-

Malaria World. (2023, February 7). Challenges Based on Antiplasmodial and Antiviral Activities of 7-Chloro-4-aminoquinoline Derivatives. Retrieved from [Link]

-

PubMed. (2010, November 15). 4-Aminoquinoline derived antimalarials: synthesis, antiplasmodial activity and heme polymerization inhibition studies. Retrieved from [Link]

-

University of Liverpool Repository. (n.d.). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. Retrieved from [Link]

-

RSC Advances. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

-

MDPI. (2017, December 19). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Retrieved from [Link]

-

PubMed Central. (n.d.). Novel Antimalarial Aminoquinolines: Heme Binding and Effects on Normal or Plasmodium falciparum-Parasitized Human Erythrocytes. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. Retrieved from [Link]

-

PubMed. (2019, November 15). In vitro synergistic interaction of potent 4-aminoquinolines in combination with dihydroartemisinin against chloroquine-resistant Plasmodium falciparum. Retrieved from [Link]

-

eLife. (2025, November 4). 4-aminoquinolines block heme iron reactivity and interfere with artemisinin action. Retrieved from [Link]

-

R Discovery. (2010, August 12). 4-Aminoquinoline derived antimalarials: Synthesis, antiplasmodial activity and heme polymerization inhibition studies. Retrieved from [Link]

-

ResearchGate. (2025, August 29). A Common Mechanism for Blockade of Heme Polymerization by Antimalarial Quinolines. Retrieved from [Link]

-

PubMed. (2023, August 5). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. Retrieved from [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-aminoquinolines block heme iron reactivity and interfere with artemisinin action [elifesciences.org]

- 4. cbijournal.com [cbijournal.com]

- 5. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antimalarial activity of side chain modified 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Aminoquinoline derived antimalarials: synthesis, antiplasmodial activity and heme polymerization inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antimalarial activity evaluation of 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 9. arabjchem.org [arabjchem.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro synergistic interaction of potent 4-aminoquinolines in combination with dihydroartemisinin against chloroquine-resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 4-(3-Aminoprop-1-yl)aminoquinoline in Oncology

Executive Summary

The repurposing of antimalarial agents for oncology has historically been hindered by the low in vivo potency of first-generation compounds like chloroquine (CQ) and hydroxychloroquine (HCQ)[1]. However, 4-(3-Aminoprop-1-yl)aminoquinoline (CAS: 75090-53-8)—and its structurally diversified derivatives—has emerged as a privileged scaffold in modern cancer research[2]. By exploiting the unique physicochemical properties of the 3-aminopropyl chain, researchers have developed highly potent lysosomotropic agents capable of severe autophagy blockade, reactive oxygen species (ROS) induction, and targeted apoptotic cell death in refractory cancers[2].

This technical guide dissects the chemical rationale, mechanistic pathways, and validated experimental workflows required to evaluate this class of compounds in preclinical oncology.

Chemical Rationale: The Architecture of Lysosomotropism

The efficacy of 4-(3-Aminoprop-1-yl)aminoquinoline is not coincidental; it is driven by precise acid-base chemistry that selectively targets the acidic tumor microenvironment and intracellular lysosomes[3].

-

The Quinoline Core: Provides the necessary lipophilicity to permeate the plasma membrane and the lipid bilayer of intracellular organelles. It also retains the potential for DNA intercalation, contributing to secondary cytotoxic effects[4].

-

The 3-Aminopropyl Chain (The Trapping Mechanism): This is the critical functional moiety. The terminal primary amine has a high pKa (~10.5), ensuring it is protonated at physiological pH (7.4). However, the secondary amine and the quinoline nitrogen have lower pKa values. When the molecule diffuses into the highly acidic lysosome (pH ~4.5), all basic centers become fully protonated.

-

Causality of Accumulation: Because lipid bilayers are highly impermeable to multi-cationic species, the protonated molecule becomes permanently trapped inside the lysosome—a phenomenon known as ion trapping [3]. The massive influx of these basic molecules acts as a proton sponge, buffering the lysosomal lumen and raising its pH to >6.0.

Mechanistic Pathways: Autophagy Blockade and Apoptosis

Cancer cells, particularly in KRAS-driven malignancies like Pancreatic Ductal Adenocarcinoma (PDAC), rely heavily on basal autophagy to recycle nutrients and survive metabolic stress[1]. 4-aminoquinoline derivatives disrupt this survival mechanism entirely[2].

When 4-(3-Aminoprop-1-yl)aminoquinoline derivatives alkalinize the lysosome, acidic hydrolases (such as cathepsins) are instantly inactivated because they require a low pH to maintain their catalytic conformation[2]. Consequently, autophagosomes carrying cellular debris and damaged organelles can fuse with the lysosome, but their contents cannot be degraded. This halts autophagic flux , leading to a toxic intracellular accumulation of the autophagosome marker LC3-II and the cargo receptor p62/SQSTM1[1]. The unresolved autophagic stress ultimately triggers ROS generation and apoptotic cell death[2].

Mechanism of lysosomotropism and autophagy blockade by 4-aminoquinoline derivatives.

Translational Efficacy: Quantitative Profiling

The primary amine of the 3-aminopropyl group serves as an ideal synthetic handle. Medicinal chemists have utilized copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other conjugation techniques to build triazole derivatives (e.g., EAD1)[1], dimeric analogs (e.g., Lys05)[1], and organometallic complexes (e.g., Cymanquine)[3]. These modifications drastically lower the IC₅₀ compared to standard chloroquine.

Quantitative Data Summary

| Compound / Derivative | Scaffold Modification | Target Cancer Cell Line | IC₅₀ (μM) | Key Pharmacological Feature |

| Chloroquine (CQ) | Standard 4-aminoquinoline | Various | ~40.0 - 50.0 | Weak in vivo efficacy; high doses required. |

| Hydroxychloroquine | Standard 4-aminoquinoline | Various | 16.0 - 42.0 | Standard clinical baseline[1]. |

| EAD1 | Triazole-functionalized | BxPC3 (Pancreatic) | 5.8 | 8-fold more potent than CQ; severe LC3-II accumulation[1]. |

| Lys05 | Dimeric 4-aminoquinoline | Melanoma / Colon | 3.6 - 6.0 | High lysosomal trapping; xenograft tumor shrinkage[1]. |

| Cymanquine | Organometallic conjugate | Melanoma (Vemurafenib-Resistant) | < 5.0 | Enhanced bioactivity in reduced pH tumor microenvironments[3]. |

| Compound 8e | 2-substituted-4-amino | H-460 (Lung) | 0.03 | Exceptional nanomolar potency; highly selective[5]. |

Validated Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of 4-(3-Aminoprop-1-yl)aminoquinoline derivatives must rely on self-validating assay systems.

Protocol 1: Autophagic Flux Quantification (Western Blotting)

Objective: To definitively prove that the compound inhibits late-stage autophagy rather than inducing early-stage autophagosome formation. Causality & Self-Validation: By co-treating cells with Bafilomycin A1 (BafA1)—a known V-ATPase inhibitor that independently blocks autophagosome-lysosome fusion—we establish a baseline of complete flux blockade. If the 4-aminoquinoline derivative acts on the same late-stage pathway, the accumulation of LC3-II will be non-additive (i.e., LC3-II levels in the combination group will not exceed those in the BafA1-only group).

Methodology:

-

Cell Seeding: Seed PDAC or MCF-7 cells in 6-well plates at 3×105 cells/well. Incubate overnight.

-

Treatment: Treat cells with the 4-aminoquinoline derivative (e.g., 1, 5, and 10 μM) for 24 hours.

-

Control Cohort: In a parallel cohort, add BafA1 (100 nM) 4 hours prior to harvest.

-

Lysis: Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease/phosphatase inhibitors.

-

Immunoblotting: Resolve 20 μg of protein via SDS-PAGE. Transfer to a PVDF membrane and probe for LC3B (detecting the 16 kDa LC3-I and 14 kDa LC3-II bands), p62/SQSTM1, and GAPDH (loading control).

-

Analysis: Quantify the LC3-II/GAPDH ratio. A high ratio in the compound-only group that does not increase upon BafA1 addition confirms late-stage flux blockade.

Self-validating workflow for assessing autophagic flux using BafA1 co-treatment.

Protocol 2: Ratiometric Lysosomal pH Measurement

Objective: To directly measure the deacidification of lysosomes caused by the compound. Causality & Self-Validation: We utilize Acridine Orange (AO), a metachromatic fluorophore. At physiological pH (cytosol), AO emits green fluorescence. However, when protonated and highly concentrated inside acidic lysosomes, it undergoes oligomerization, shifting its emission to red. By measuring the Red/Green fluorescence ratio, this protocol normalizes for total dye uptake and specifically isolates the pH-dependent shift, creating a robust internal control.

Methodology:

-

Incubation: Post-treatment with the 4-aminoquinoline derivative, incubate cells with 1 μg/mL Acridine Orange for 15 minutes at 37°C.

-

Washing: Wash gently with PBS to remove extracellular dye.

-

Flow Cytometry: Analyze immediately using a flow cytometer. Excite at 488 nm. Collect green fluorescence (FL1 channel, ~525 nm) and red fluorescence (FL3 channel, ~650 nm).

-

Interpretation: A significant drop in the FL3/FL1 (Red/Green) ratio confirms lysosomal alkalinization.

Future Perspectives in Drug Development